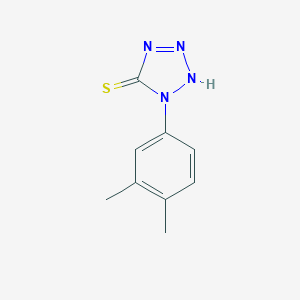![molecular formula C13H15NO4 B477504 4-Methyl-3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid CAS No. 669704-14-7](/img/structure/B477504.png)
4-Methyl-3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is an organic compound with the molecular formula C13H15NO4 It is characterized by a benzoic acid core substituted with a methyl group and a tetrahydrofuran-2-ylcarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid typically involves the following steps:
Formation of the Tetrahydrofuran-2-ylcarbonyl Intermediate: This step involves the reaction of tetrahydrofuran with a suitable acylating agent to form the tetrahydrofuran-2-ylcarbonyl intermediate.
Amidation Reaction: The intermediate is then reacted with 4-methyl-3-aminobenzoic acid under appropriate conditions to form the desired product. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-Methyl-3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its use in the synthesis of polymers and advanced materials due to its unique structural features.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran-2-ylcarbonyl group is believed to play a crucial role in binding to the active site of target proteins, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-aminobenzoic acid: Lacks the tetrahydrofuran-2-ylcarbonyl group, resulting in different chemical properties and applications.
4-Methylbenzoic acid: Lacks both the amino and tetrahydrofuran-2-ylcarbonyl groups, making it less versatile in chemical reactions.
3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness
4-Methyl-3-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is unique due to the presence of both the methyl group and the tetrahydrofuran-2-ylcarbonylamino group. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-methyl-3-(oxolane-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-4-5-9(13(16)17)7-10(8)14-12(15)11-3-2-6-18-11/h4-5,7,11H,2-3,6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSYTSXHEUFQLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[(4-acetylphenyl)carbamoyl]phenyl]-2-furamide](/img/structure/B477482.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B477569.png)
![2-chloro-N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B477572.png)
![1-({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)piperidine](/img/structure/B477636.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B477657.png)
![2-[[5-[4-[(3,4-Dichlorobenzoyl)amino]phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B477663.png)
![N-(4-acetylphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B477672.png)

![5-[4-(1,3-Benzodioxol-5-ylmethoxy)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B477684.png)
![5-[3-[(Z)-[2-(2,3-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B477700.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B477708.png)
![5-[3-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B477715.png)
![N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]propanamide](/img/structure/B477725.png)
![N-(3-{5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide](/img/structure/B477771.png)
